molecular formula C12H13BrO5 B2868201 Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate CAS No. 428844-77-3

Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate

Cat. No.: B2868201
CAS No.: 428844-77-3
M. Wt: 317.135
InChI Key: DBMZOJKHICFJSY-UHFFFAOYSA-N
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Description

Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate (CAS 428844-77-3) is a brominated aromatic ester with a molecular formula of C 12 H 13 BrO 5 and a molecular weight of 317.13 g/mol . This compound serves as a versatile and high-value building block in organic synthesis, particularly for constructing complex heterocyclic systems and functionalized aromatic scaffolds . Its structure features three key reactive sites: a bromo substituent that is amenable to metal-catalyzed cross-coupling reactions, a formyl group (-CHO) that readily undergoes condensation reactions with amines and hydrazines, and an ethyl acetate moiety that can be hydrolyzed . This unique combination allows researchers to efficiently diversify the molecule for various applications. The primary research value of this compound lies in its role as a synthetic intermediate. It is used in the preparation of more complex organic molecules, including potential pharmaceutical candidates and agrochemicals . The formyl group is especially pivotal, enabling the synthesis of Schiff bases or other derivatives that can be further elaborated. The compound is a solid with a melting point of 102-104°C . As with all chemicals, appropriate safety procedures should be consulted before use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses .

Properties

IUPAC Name

ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO5/c1-3-17-11(15)7-18-12-9(13)4-8(6-14)5-10(12)16-2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMZOJKHICFJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1Br)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate can be synthesized through a multi-step process. One common method involves the bromination of 4-formyl-6-methoxyphenol, followed by esterification with ethyl chloroacetate. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The esterification step may require a base such as potassium carbonate and a catalyst like tetrabutylammonium bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromo substituent can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

    Nucleophilic substitution: Products include substituted phenoxyacetates with various functional groups.

    Oxidation: The major product is ethyl (2-bromo-4-carboxy-6-methoxyphenoxy)acetate.

    Reduction: The major product is ethyl (2-bromo-4-hydroxymethyl-6-methoxyphenoxy)acetate.

Scientific Research Applications

Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromo and formyl groups can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent positions, functional groups, or backbone structures. Key structural and physicochemical distinctions are highlighted, supported by data from synthesis, spectroscopy, and computational studies.

Substituent Position Variations

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties
Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate C₁₂H₁₃BrO₅ 2-Br, 4-CHO, 6-OCH₃ 317.14 High electrophilicity at formyl group; methoxy enhances solubility in polar solvents .
Ethyl 2-(2-bromo-6-formylphenoxy)acetate (CAS 1187385-79-0) C₁₁H₁₁BrO₄ 2-Br, 6-CHO 287.11 Absence of 6-OCH₃ reduces steric hindrance, increasing reactivity in SNAr reactions .
Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate (CAS 20037-36-9) C₁₂H₁₃BrO₅ 4-Br, 2-CHO, 6-OCH₃ 317.14 Bromo at 4-position alters electronic effects, lowering formyl reactivity compared to 2-bromo isomer .

Functional Group Modifications

Compound Name Functional Group Molecular Weight (g/mol) Key Differences
This compound Ester 317.14 Ethyl ester enhances lipophilicity; hydrolytically stable under mild conditions .
2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide (CAS 692268-00-1) Amide 288.09 Amide group increases hydrogen-bonding capacity, improving crystallinity but reducing solubility in organic solvents .
Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate (CAS 478064-33-4) Conjugated ester 343.17 Extended butenoate chain introduces π-conjugation, shifting UV-Vis absorption maxima .

Backbone Structural Analogues

Compound Name Backbone Structure Molecular Weight (g/mol) Applications
This compound Phenoxyacetate 317.14 Precursor for kinase inhibitors and antimicrobial agents .
Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate (CAS 1281669-02-0) Butanoate 298.29 Longer alkyl chain improves membrane permeability in drug delivery .
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (6c) Benzoxazine 284.13 Heterocyclic backbone enhances thermal stability for polymer applications .

Physicochemical and Spectroscopic Data

  • NMR: The target compound’s ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 10.2 (CHO), δ 4.6 (OCH₂CO), and δ 3.8 (OCH₃), comparable to ethyl 2-(4-aminophenoxy)acetate (δ 4.55 for OCH₂CO) .
  • Solubility : Higher solubility in acetone and DMF than analogs without methoxy groups due to polar interactions .

Biological Activity

Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a brominated aromatic ring, a formyl group, and a methoxy group, contributing to its reactivity and biological properties. The molecular formula is C12H13BrO5C_{12}H_{13}BrO_5, with a molecular weight of approximately 317.13 g/mol. The presence of these functional groups allows for various interactions with biological molecules, enhancing its potential as a therapeutic agent.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. The aldehyde (formyl) group can form covalent bonds with nucleophilic sites on proteins, leading to modulation or inhibition of their activity. Additionally, the bromine atom may participate in halogen bonding, further influencing the compound's biological interactions.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. For instance, it has demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the table below:

Bacterial Strain MIC Value (µg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus subtilis0.0098
Pseudomonas aeruginosa0.039

These results indicate that the compound exhibits potent antibacterial activity comparable to established antibiotics .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against several fungal strains, including Candida albicans and Fusarium oxysporum. The MIC values for these fungi are as follows:

Fungal Strain MIC Value (µg/mL)
Candida albicans16.69
Fusarium oxysporum56.74

These findings suggest that the compound could be a valuable candidate for developing antifungal therapies .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound had an IC50 value significantly lower than traditional antibiotics, suggesting its potential as a novel therapeutic agent in treating resistant infections .
  • Mechanistic Insights : Research investigating the mechanism of action revealed that this compound inhibits bacterial growth by disrupting cell wall synthesis and interfering with protein synthesis pathways, making it effective against a broad range of bacterial pathogens.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound Name Structural Features Unique Aspects
Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetateChlorine instead of brominePotentially different reactivity profile
Ethyl 2-(4-nitro-2-formyl-6-methoxyphenoxy)acetateNitro group introduces electron-withdrawing effectsMay enhance certain biological activities

This table highlights how variations in halogenation and substitution patterns can significantly affect chemical reactivity and biological properties, emphasizing the distinctiveness of this compound.

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